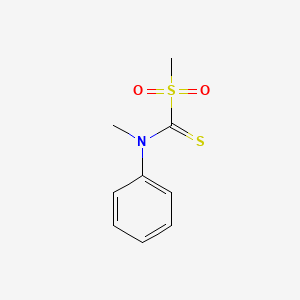
Patchouli cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patchouli cyclohexanol, also known as 4-tert-Butyl cyclohexanol, is a chemical compound with the molecular formula C10H20O. It is a derivative of cyclohexanol and is often used in the fragrance industry due to its pleasant odor. This compound is also known by other names such as p-tert-Butyl cyclohexanol and Patchone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Patchouli cyclohexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol to produce cyclohexanol, which is then further modified to obtain this compound. The hydrogenation process typically uses a catalyst such as Rhodium on carbon (Rh/C) in a supercritical carbon dioxide (scCO2) and water medium .
Industrial Production Methods
In industrial settings, this compound is produced through the oxidation of cyclohexane in the presence of air and cobalt catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Patchouli cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone, which is a key intermediate in the production of nylon.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Cyclohexanone
Reduction: Various cyclohexane derivatives
Substitution: Chlorocyclohexane and other substituted cyclohexanes
Aplicaciones Científicas De Investigación
Patchouli cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of patchouli cyclohexanol involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparación Con Compuestos Similares
Patchouli cyclohexanol can be compared with other similar compounds such as:
Patchouli alcohol: Another major component of patchouli oil with similar fragrance properties.
α-Patchoulene: A sesquiterpene found in patchouli oil with distinct chemical properties.
β-Patchoulene: Another sesquiterpene with unique biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of a tert-butyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the fragrance industry and for various scientific research applications .
Propiedades
Fórmula molecular |
C11H22O |
|---|---|
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
ADSQOLVTSHCWAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)



![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)








![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
